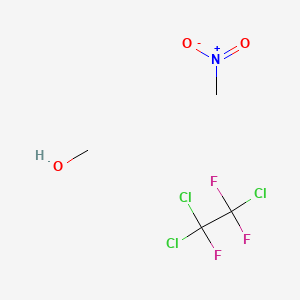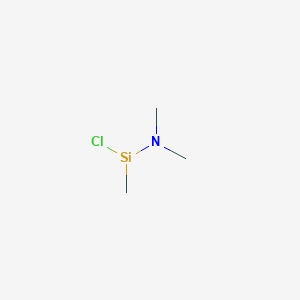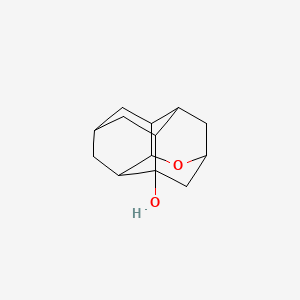
6-Hydroxy-3-oxadiamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-3-oxadiamantane is a compound belonging to the class of heteroadamantanes, which are derivatives of adamantane Adamantane is a hydrocarbon with a unique cage-like structure, and its derivatives have been studied for various applications due to their stability and interesting chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-oxadiamantane typically involves the interaction of methyl 3-oxo-4-(phenylthio)butyrate with formaldehyde and ammonium acetate. This reaction yields 5-methoxycarbonyl-6-oxo-7-phenylthio-1,3-diazaadamantane, which is then converted into this compound by heating with skeletal nickel in isopropanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-3-oxadiamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the adamantane core.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or halogen groups.
Aplicaciones Científicas De Investigación
6-Hydroxy-3-oxadiamantane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: Its stability and unique structure make it useful in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-3-oxadiamantane involves its interaction with various molecular targets. The compound can modulate enzyme activity, interact with cellular membranes, and influence signal transduction pathways. Its effects are mediated through the formation of reactive intermediates and the alteration of molecular structures within cells .
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-5-methoxycarbonyl-1,3-diazaadamantane: This compound shares a similar adamantane core but has different functional groups.
6-Hydroxynicotine: Another compound with a hydroxyl group, but with a different core structure.
Uniqueness
6-Hydroxy-3-oxadiamantane is unique due to its specific arrangement of functional groups and its stability. This makes it particularly valuable for applications requiring robust and stable molecules.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3-oxapentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-6-ol |
InChI |
InChI=1S/C13H18O2/c14-13-5-7-4-8-9-1-6(2-10(8)13)3-11(13)12(9)15-7/h6-12,14H,1-5H2 |
Clave InChI |
SQJAHAPRLKKDER-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3C4C1C5C(C2)C3(CC(C4)O5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1',2',10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3'-diaziridin]-17-ol](/img/structure/B14168871.png)
![3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B14168878.png)
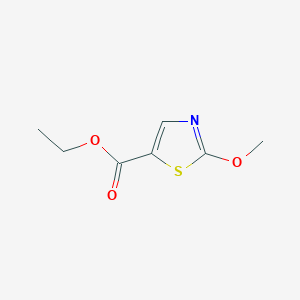
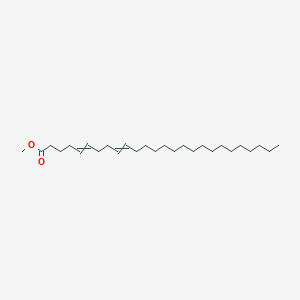
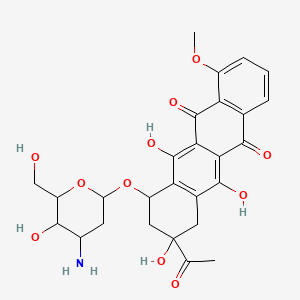
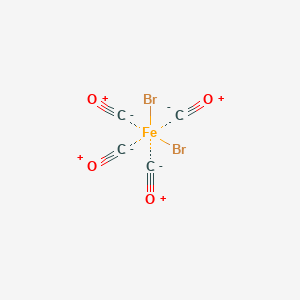
![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;azepan-2-one;hexane-1,6-diamine;hexanedioic acid](/img/structure/B14168906.png)
![4-[(4E)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B14168908.png)
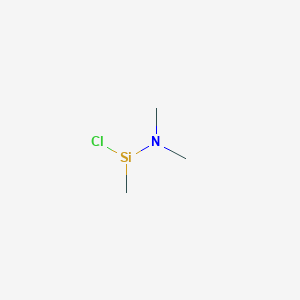
![3-(4-Chloro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14168915.png)
![2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B14168923.png)
